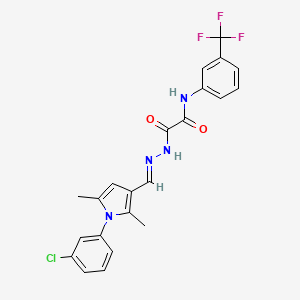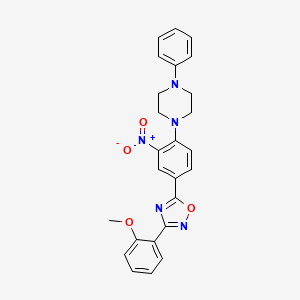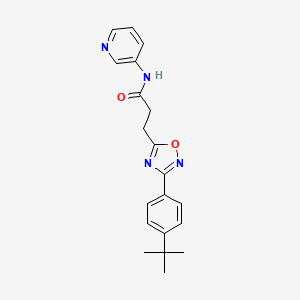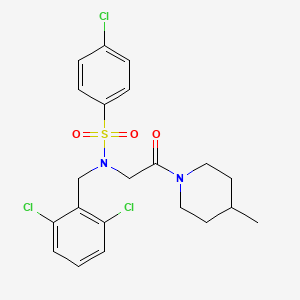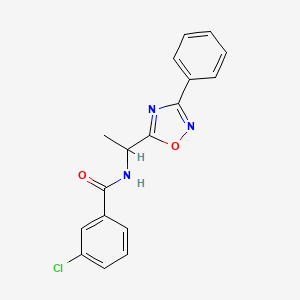
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CTB, is a chemical compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used in various scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions, as a tool for studying the structure and function of ion channels, and as a potential therapeutic agent for the treatment of neurodegenerative diseases.
Mecanismo De Acción
N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide works by binding to specific proteins or ion channels in cells, leading to changes in their activity or function. This can result in a range of biochemical and physiological effects, depending on the specific target of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide are diverse and depend on the specific target of the compound. For example, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to modulate the activity of ion channels involved in synaptic transmission, leading to changes in neuronal excitability and synaptic plasticity. Additionally, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to interact with proteins involved in the regulation of cell growth and survival, potentially leading to anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its high selectivity for specific protein targets, which allows for precise manipulation of cellular function. However, the use of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments can be limited by its potential toxicity and the need for specialized equipment and techniques for its detection and analysis.
Direcciones Futuras
There are many potential future directions for the use of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in scientific research. For example, N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide could be further developed as a tool for the study of ion channel function in disease states, or as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, the development of new N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved selectivity and reduced toxicity could expand its potential applications in a range of research fields.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide involves the reaction of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with 3-chlorobutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain N-(3-chlorophenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in high purity.
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-8-10-14(11-9-13)19-22-18(25-23-19)7-3-6-17(24)21-16-5-2-4-15(20)12-16/h2,4-5,8-12H,3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQIZNAPWEYTNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


